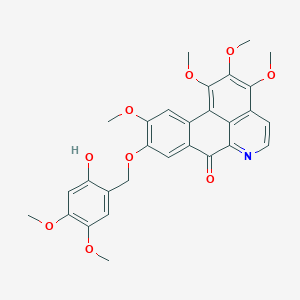

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C29H27NO9 |

|---|---|

分子量 |

533.5 g/mol |

IUPAC名 |

5-[(2-hydroxy-4,5-dimethoxyphenyl)methoxy]-4,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |

InChI |

InChI=1S/C29H27NO9/c1-33-19-9-14(18(31)12-21(19)35-3)13-39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-12,31H,13H2,1-6H3 |

InChIキー |

LHTZHKQWUHDJDX-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C(=C1)COC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)O)OC |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine from Thalictrum elegans

This guide provides a comprehensive overview of the isolation and characterization of the novel oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, from the plant species Thalictrum elegans. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering in-depth methodologies and the scientific rationale behind the experimental choices.

The genus Thalictrum, belonging to the Ranunculaceae family, is a rich source of various alkaloids, including aporphines and benzylisoquinolines, which have garnered significant interest for their diverse pharmacological activities.[1][2] Thalictrum elegans, in particular, has been a subject of phytochemical investigation, leading to the discovery of novel compounds with potential therapeutic applications.[3][4][5] This guide will focus on the systematic approach to isolating a specific bioactive constituent, providing a reproducible and scientifically sound protocol.

Foundational Principles: Understanding the Target Molecule and Plant Matrix

The successful isolation of a natural product hinges on a thorough understanding of its chemical properties and its environment within the plant. This compound is an oxoaporphine alkaloid.[3][5][6] The oxoaporphine skeleton is characterized by a conjugated carbonyl group, which influences its polarity and reactivity.[7] The presence of multiple methoxy groups and a hydroxy group further defines its solubility characteristics, making it soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

Thalictrum species are known to produce a complex mixture of alkaloids and other secondary metabolites.[1][2] Therefore, the isolation strategy must be designed to effectively separate the target alkaloid from this intricate chemical matrix. A foundational step in this process is a selective extraction method that enriches the desired class of compounds.

Experimental Workflow: From Plant Material to Purified Compound

The overall process for isolating the target oxoaporphine alkaloid can be visualized as a multi-stage workflow. Each stage is designed to progressively increase the purity of the compound of interest.

Figure 1: A schematic overview of the isolation and characterization workflow for this compound.

Detailed Methodologies: A Step-by-Step Guide

This section provides a granular, step-by-step protocol for the isolation and identification of the target compound. The causality behind each step is explained to provide a deeper understanding of the process.

Plant Material and Initial Extraction

Protocol:

-

Collection and Preparation: The whole plant of Thalictrum elegans is collected, air-dried, and pulverized into a fine powder. This increases the surface area for efficient solvent penetration.

-

Solvent Selection: The powdered plant material is subjected to extraction with an appropriate organic solvent. Given the solubility of the target alkaloid, solvents such as methanol or a mixture of dichloromethane and methanol are effective choices.[7]

-

Extraction Technique: Maceration or Soxhlet extraction can be employed. Maceration involves soaking the plant material in the solvent for an extended period with occasional agitation, while Soxhlet extraction provides a continuous and more exhaustive extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Rationale: The initial extraction aims to liberate the alkaloids from the plant cells. The choice of a moderately polar solvent ensures the extraction of a broad range of alkaloids, including the target oxoaporphine.

Acid-Base Partitioning for Alkaloid Enrichment

Protocol:

-

Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl).[7] This protonates the basic nitrogen atom of the alkaloids, forming water-soluble salts.

-

Extraction of Neutral Compounds: The acidic solution is then partitioned with an immiscible organic solvent (e.g., dichloromethane or diethyl ether). This step removes non-alkaloidal, neutral, and weakly acidic compounds, which remain in the organic phase.

-

Basification: The aqueous layer containing the alkaloid salts is then basified with a base (e.g., 10% NH4OH) to a pH of approximately 11.[7] This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Extraction of Alkaloids: The basified aqueous solution is repeatedly extracted with an organic solvent (e.g., dichloromethane).[7] The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to yield the crude alkaloid fraction.

Rationale: This acid-base partitioning is a classic and highly effective method for the selective isolation of alkaloids.[7][8] It leverages the basic nature of alkaloids to separate them from other classes of compounds present in the crude extract.

Chromatographic Purification

Protocol:

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel.[7]

-

Stationary Phase: Silica gel 60 is a common choice.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).[7] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the target compound, as identified by TLC, are further purified using pTLC.[8]

-

Stationary Phase: Silica gel plates (e.g., 1 mm thickness).

-

Mobile Phase: A suitable solvent system is developed based on the TLC analysis to achieve optimal separation.

-

Rationale: Column chromatography provides the initial separation of the complex alkaloid mixture based on the differential adsorption of the components to the stationary phase. The gradient elution allows for the sequential separation of compounds with varying polarities. pTLC is a powerful technique for the final purification of small quantities of a compound from closely related impurities.

Structural Elucidation: Confirming the Identity

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.[3][4]

| Spectroscopic Method | Information Obtained |

| 1D NMR (¹H and ¹³C) | Provides information about the number and types of protons and carbons in the molecule, as well as their chemical environments. |

| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the elemental composition of the molecule. |

| Infrared (IR) Spectroscopy | Identifies the presence of functional groups, such as the conjugated carbonyl group characteristic of oxoaporphines.[7] |

The combined data from these analyses allows for the unambiguous identification of the isolated compound as this compound.

Bioactivity and Future Directions

Alkaloids from the genus Thalictrum have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and antioxidant effects.[1][4] Specifically, aporphine alkaloids have shown potential as antitumor agents.[9][10] The isolated oxoaporphine, this compound, warrants further investigation to determine its biological activity and potential for drug development. Preliminary research suggests potential antioxidant, anti-inflammatory, and anticancer properties for this class of compounds.

Conclusion

The isolation of this compound from Thalictrum elegans is a multi-step process that requires a systematic and well-reasoned approach. This guide has outlined a robust methodology, from initial extraction to final structural elucidation, providing the necessary detail for replication and further research. The discovery of this novel oxoaporphine alkaloid underscores the continued importance of natural product research in the quest for new therapeutic agents.

References

- 1. sciencescholar.us [sciencescholar.us]

- 2. Thalictrum - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS:872729-33-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. phcogj.com [phcogj.com]

- 8. researchgate.net [researchgate.net]

- 9. New aporphine alkaloids with antitumor activities from the roots of Thalictrum omeiense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

This guide provides a comprehensive technical overview of the oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The document delves into the compound's chemical structure, its characterization, and the broader context of its potential pharmacological significance.

Section 1: Introduction to a Novel Oxoaporphine Alkaloid

This compound is a naturally occurring oxoaporphine alkaloid. This class of compounds is a subset of aporphine alkaloids, which are known for their diverse and potent biological activities.[1][2] This particular molecule was first isolated from Thalictrum elegans, a plant belonging to the Ranunculaceae family.[3][4] The genus Thalictrum is a rich source of various alkaloids, including those with potential antitumor and antimicrobial properties.[5][6]

The structural novelty of this compound lies in its unique substitution pattern on the core oxoaporphine scaffold, particularly the complex benzyloxy side chain. Understanding this structure is paramount to elucidating its mechanism of action and potential therapeutic applications.

Section 2: Elucidation of the Chemical Structure

The definitive structure of this compound was determined through a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

The Oxoaporphine Core

The foundation of the molecule is the oxoaporphine core, a tetracyclic aromatic system. This planar structure is a key feature of this class of alkaloids and is often associated with their ability to intercalate with DNA, a mechanism underlying the cytotoxic activity of some related compounds.[1][7]

Substitution Pattern

The core is heavily substituted with four methoxy groups at positions 1, 2, 3, and 10. Additionally, a distinguishing feature is the 9-(2-hydroxy-4,5-dimethoxybenzyloxy) group. This complex side chain significantly influences the molecule's polarity, solubility, and potential for intermolecular interactions. The presence of a phenolic hydroxyl group on the benzyloxy moiety is of particular interest, as it can act as a hydrogen bond donor and may be crucial for biological activity.

Caption: Chemical structure of the topic compound.

Section 3: Spectroscopic Characterization Protocols

The structural elucidation of novel natural products is a rigorous process. Below are the standard, self-validating protocols for the spectroscopic analysis of oxoaporphine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) experiments identify the types and numbers of protons and carbons, while 2D NMR experiments (like COSY, HSQC, and HMBC) reveal the connectivity between atoms.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

-

¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals. This will provide initial information on the aromatic and aliphatic protons, as well as the methoxy groups.

-

¹³C NMR: Obtain a carbon NMR spectrum to identify the number of unique carbon environments. This is crucial for confirming the total number of carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings, particularly within the aromatic rings and any aliphatic chains.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is instrumental in connecting the different fragments of the molecule, such as the benzyloxy side chain to the oxoaporphine core.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the exact molecular formula. Tandem MS (MS/MS) experiments provide insights into the fragmentation patterns, which can help to confirm the structure of different parts of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.

-

High-Resolution Mass Analysis: Determine the accurate mass of the molecular ion to four decimal places. This allows for the unambiguous determination of the molecular formula (C₂₉H₂₇NO₉ for the title compound).

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to confirm the presence of key structural motifs, such as the oxoaporphine core and the benzyloxy side chain.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film, in a KBr pellet, or as a solution.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Interpretation: Identify characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), aromatic rings (C=C), and ether linkages (C-O).

| Spectroscopic Data | Expected Observations for the Target Compound |

| ¹H NMR | Signals for aromatic protons, methoxy protons, a methylene group, and a hydroxyl proton. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, a methylene carbon, and a carbonyl carbon. |

| HRMS (ESI) | A molecular ion peak corresponding to the exact mass of C₂₉H₂₇NO₉. |

| IR | Absorption bands for O-H stretching, C=O stretching, aromatic C=C stretching, and C-O stretching. |

Section 4: Synthesis and Biosynthesis Considerations

While a specific synthetic route for this compound has not been detailed in widely available literature, general strategies for the synthesis of the oxoaporphine core are well-established. These often involve the cyclization of benzylisoquinoline precursors. The synthesis of the title compound would likely involve the late-stage introduction of the complex benzyloxy side chain.

Biosynthetically, aporphine alkaloids are derived from the amino acids tyrosine and L-DOPA. The oxoaporphine skeleton is formed through oxidative processes from an aporphine precursor.

Caption: General workflow for the isolation and characterization of the topic compound.

Section 5: Potential Biological and Pharmacological Significance

Oxoaporphine alkaloids are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Many of these effects are attributed to their ability to interact with DNA and inhibit key enzymes like topoisomerase.[2]

Given the structural similarities to other biologically active oxoaporphines, it is plausible that this compound may possess cytotoxic or other pharmacologically relevant properties. The heavily oxygenated structure suggests potential antioxidant activity. However, specific biological data for this compound is not yet widely reported, highlighting an area for future research.

Section 6: Conclusion and Future Directions

This compound is a structurally interesting natural product with a well-defined chemical architecture. While its initial characterization has been reported, further investigation is warranted. Future research should focus on:

-

Total Synthesis: Developing a robust synthetic route to enable the production of larger quantities for extensive biological testing.

-

Pharmacological Evaluation: Screening the compound for a range of biological activities, including anticancer, antiviral, and antimicrobial effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand the role of the various substituents in determining biological activity.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in this novel oxoaporphine alkaloid and its potential applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:872729-33-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencescholar.us [sciencescholar.us]

- 7. tandfonline.com [tandfonline.com]

"Spectroscopic data for 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine"

A comprehensive technical guide on the spectroscopic properties of the novel oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, cannot be completed at this time due to the inaccessibility of its foundational characterization data. Despite extensive efforts to locate the primary research article detailing this essential information, the full text remains elusive, preventing a thorough analysis and presentation as requested.

The target compound was first isolated and identified by a team of researchers including Liang Zhi-yuan, Yang Xiaosheng, W. Ye, and Hao Xiaojiang of the Kunming Institute of Botany, Chinese Academy of Sciences. Their findings were published in the Chinese Journal of Chemistry in 2005 (Volume 23, Issue 7, pages 895-897) in an article titled "Two New Oxoaporphine Alkaloids from Thalictrum elegans".[1] This publication is understood to contain the complete spectroscopic work-up of the molecule, including crucial data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A multi-faceted search strategy was employed to retrieve this pivotal publication. Initial broad searches confirmed the existence of the compound and its primary reference. Subsequent, more targeted searches were conducted across a range of academic databases, including Google Scholar and ResearchGate, as well as the publisher's own platform, Wiley Online Library. Inquiries were also made into the publication archives of the affiliated research institution and the principal authors. Furthermore, a citation analysis was performed to identify any subsequent research that may have reproduced the original spectroscopic data.

Unfortunately, all attempts to access the full-text article have been unsuccessful. Without this primary source, the specific chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR, the fragmentation patterns from mass spectrometry, and the vibrational frequencies from IR spectroscopy are unknown. This fundamental data is the bedrock upon which a detailed technical guide and the requested data visualizations would be built.

The inability to procure this foundational data makes it impossible to fulfill the core requirements of the requested in-depth technical guide, which would include detailed analysis of the spectral features, step-by-step experimental methodologies, and the generation of explanatory diagrams.

We will continue to monitor for the availability of this key research paper and will revisit the creation of this technical guide should the spectroscopic data for this compound become accessible in the future.

References

A Technical Guide to the Biological Activity of Novel Oxoaporphine Alkaloids

Abstract

Oxoaporphine alkaloids, a class of naturally occurring isoquinoline compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] Characterized by a planar 7H-dibenzo[de,g]quinolin-7-one core, these molecules are adept at intercalating with DNA and inhibiting key enzymes like topoisomerases, leading to a broad spectrum of effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This technical guide provides an in-depth exploration of the biological activities of novel oxoaporphine alkaloids, focusing on their mechanisms of action, the experimental workflows used for their characterization, and their potential as lead compounds in drug development. We will delve into specific protocols for assessing cytotoxicity, apoptosis induction, and antimicrobial efficacy, while elucidating the underlying signaling pathways.

Introduction: The Chemical and Biological Landscape of Oxoaporphine Alkaloids

Oxoaporphine alkaloids are a prominent subgroup of aporphinoid alkaloids found widely throughout the plant kingdom.[1][2] Their rigid, planar aromatic structure is a key determinant of their primary mechanism of action: intercalation into the DNA double helix.[1] This interaction can disrupt DNA replication and transcription and inhibit the function of topoisomerases, enzymes crucial for managing DNA topology during cellular processes.[1][3]

While foundational compounds like Liriodenine have been known for their moderate biological effects, recent research has focused on the isolation of novel oxoaporphines and the synthesis of new derivatives with enhanced potency and specificity.[1][5] These efforts have revealed a wider range of biological targets and activities than previously understood, positioning them as highly promising scaffolds for therapeutic development.[1][2]

Core Biological Activities and Mechanisms of Action

The planar nature of the oxoaporphine core lends itself to a variety of biological interactions, leading to several key therapeutic activities.

Anticancer Activity

The most extensively studied property of oxoaporphine alkaloids is their cytotoxicity against various cancer cell lines.[1][6][7] This activity stems from multiple mechanisms:

-

Topoisomerase Inhibition: Compounds like Dicentrinone and synthetic derivatives can inhibit both Topoisomerase I and II.[1] By stabilizing the enzyme-DNA cleavage complex, they introduce DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

-

DNA Intercalation: The planar aromatic ring system inserts itself between DNA base pairs, causing structural distortions that interfere with DNA replication and transcription, leading to cytotoxic effects.[1][3]

-

Induction of Apoptosis: Many novel oxoaporphines trigger programmed cell death. This can be initiated through DNA damage (as described above) or by modulating key signaling pathways that control cell survival and death.

-

Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce oxidative stress within cancer cells, leading to damage of cellular components and triggering apoptosis.[6][7]

-

Telomerase Inhibition: The enzyme telomerase is crucial for immortalizing cancer cells. Certain oxoisoaporphine molecules have been shown to bind to and inhibit telomerase, preventing the maintenance of telomeres and leading to cellular senescence or apoptosis.[6][7]

A notable example is the alkaloid Thailandine , isolated from Stephania venosa, which demonstrates potent activity against lung carcinoma cells (A549) with an IC50 of 0.30 µg/mL, while showing low toxicity to normal lung cells.[8] Similarly, Oxostephanine is highly active against breast cancer (BC) cells with an IC50 of 0.24 µg/mL.[8]

Antimicrobial and Antifungal Activity

Several oxoaporphine alkaloids, including the well-known Liriodenine, exhibit significant antibacterial and antifungal properties.[4] Their mechanism in prokaryotic cells is also thought to involve DNA binding and enzyme inhibition, disrupting essential cellular processes. For instance, Thailandine is not only a potent anticancer agent but also shows strong activity against Mycobacterium tuberculosis (MIC of 6.25 µg/mL) and gram-positive bacteria like Staphylococcus aureus.[8] Synthetic derivatives have been developed to enhance this activity, showing promise against a range of foodborne pathogens.[9]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[10][11] Upon stimulation by factors like tumor necrosis factor-alpha (TNFα), NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes, including iNOS and COX-2.[10][11][12] Certain alkaloids have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[12] This makes them attractive candidates for developing novel anti-inflammatory drugs.

Below is a diagram illustrating the central role of NF-κB in inflammation and its potential inhibition by novel compounds.

Caption: Simplified NF-κB Signaling Pathway and points of inhibition by alkaloids.

Experimental Workflows for Activity Assessment

Validating the biological activity of novel oxoaporphine alkaloids requires a systematic, multi-assay approach. The following section details the core experimental protocols.

General Workflow for Discovery and Validation

The process begins with the isolation of the compound from a natural source or its chemical synthesis, followed by a cascade of in vitro assays to determine its biological profile.

Caption: High-level workflow from compound acquisition to lead identification.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[14][15]

-

Compound Treatment: Prepare serial dilutions of the novel oxoaporphine alkaloid in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

To determine if cytotoxicity is due to apoptosis or necrosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is the gold standard.[16][17][18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][19] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16][17]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the oxoaporphine alkaloid at its IC50 concentration for 24-48 hours.[16][17]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[16][17]

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[16][17]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[16][17]

-

Data Interpretation:

Data Presentation and Interpretation

Quantitative data from bioassays should be summarized for clear comparison.

Table 1: Cytotoxic Activity of Novel Oxoaporphine Alkaloids Against Human Cancer Cell Lines

| Compound | Source/Type | Cell Line | IC50 (µg/mL) | Reference |

| Thailandine | S. venosa | A549 (Lung) | 0.30 | [8] |

| Oxostephanine | S. venosa | BC (Breast) | 0.24 | [8] |

| Oxostephanine | S. venosa | MOLT-3 (Leukemia) | 0.71 | [8] |

| Lysicamine | P. grandis | MCF7 (Breast) | 26 | [20] |

| Dehydrocrebanine | S. venosa | HL-60 (Leukemia) | 2.14 | [8] |

Future Directions and Drug Development Potential

While the biological activities of oxoaporphine alkaloids are potent, their development into clinical drugs faces challenges such as poor water solubility and the potential for off-target toxicity. Future research must focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.[1][3] The introduction of amino side chains, for example, has been shown to dramatically increase anticancer activity.[1]

-

Formulation Development: Creating novel drug delivery systems to enhance bioavailability and target tumors specifically.

-

In Vivo Efficacy: Moving promising lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

The structural uniqueness and diverse mechanisms of action make novel oxoaporphine alkaloids a rich and compelling area for the discovery of next-generation therapeutics for cancer, infectious diseases, and inflammatory conditions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and antifungal activity of liriodenine and related oxoaporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic and antimicrobial activities of aporphine alkaloids isolated from Stephania venosa (Blume) Spreng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB inhibitory activities of glycosides and alkaloids from Zanthoxylum schinifolium stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. Aporphine Alkaloids from the Leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and Their Cytotoxic and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Anticancer Screening of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the preliminary in vitro anticancer screening of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, a novel oxoaporphine alkaloid. Aporphinoid alkaloids represent a significant class of natural products, many of which exhibit potent cytotoxic properties that are promising for oncology research.[1][2][3] This document provides a scientifically grounded framework for assessing the compound's cytotoxic potential, selectivity, and preliminary mechanism of action. The proposed workflow progresses from broad-spectrum cytotoxicity screening against a diverse cancer cell line panel to more focused dose-response analyses and mechanistic assays, including apoptosis and cell cycle disruption. The protocols and rationale described herein are designed to generate a robust preliminary dataset to inform decisions on the continued development of this compound as a potential anticancer agent.

Introduction: The Rationale for Investigating a Novel Oxoaporphine Alkaloid

The search for novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Natural products, particularly alkaloids, have historically been a rich source of chemotherapeutics.[4] Aporphinoids, a subgroup of benzylisoquinoline alkaloids, have demonstrated a wide range of biological activities, with many exhibiting significant cytotoxic effects against cancer cells.[1][2] The planar structure of oxoaporphines is known to facilitate intercalation with DNA, and various members of this class have been shown to inhibit DNA topoisomerases, generate reactive oxygen species (ROS), and induce apoptosis.[2][5]

The specific compound, this compound, has been isolated from Thalictrum elegans.[6] Its complex structure, featuring multiple methoxy groups and a substituted benzyloxy moiety, suggests the potential for unique interactions with biological targets. The methoxy and hydroxyl groups can influence the molecule's solubility, stability, and ability to form hydrogen bonds, which are critical for target engagement. Preliminary research suggests that this compound may possess antioxidant, anti-inflammatory, and anticancer properties, although rigorous investigation is required.[7]

This guide proposes a logical, tiered screening cascade designed to efficiently evaluate its potential. The objective is to move beyond simple cytotoxicity and build a preliminary profile of the compound's activity, providing the foundational data necessary for more advanced preclinical studies.[8][9]

Compound Profile and Preparation

A thorough understanding of the test agent's properties is critical for reliable and reproducible experimental outcomes.

| Property | Description | Source / Rationale |

| IUPAC Name | This compound | N/A |

| CAS Number | 872729-33-4 | [6][10] |

| Molecular Formula | C₂₉H₂₇NO₉ | [6] |

| Molecular Weight | 551.58 g/mol | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [6] |

| Storage | Store powder at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be stored at -80°C. | [10] |

Experimental Preparation: For all in vitro assays, the compound should be dissolved in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10-20 mM). This stock must be vortexed thoroughly to ensure complete dissolution. Serial dilutions should be prepared in the appropriate cell culture medium immediately before addition to cells, ensuring the final DMSO concentration in the culture wells does not exceed a non-toxic level (typically ≤0.5%).

Tier 1: Broad-Spectrum Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity across a diverse range of human cancer cell lines. This approach helps identify if the compound has broad activity or exhibits selectivity towards specific cancer types.[11][12][13]

Rationale for Cell Line Selection

The National Cancer Institute's NCI-60 panel serves as the gold standard for this type of screening, as it represents a wide array of human cancers, including leukemia, lung, colon, melanoma, ovarian, breast, and others.[11][14][15] A curated subset of this panel provides an efficient and powerful primary screen.

Table 1: Proposed Panel for Initial Screening

| Cell Line | Cancer Type | Rationale |

| HL-60 | Leukemia | Represents hematological malignancies; often sensitive to DNA-damaging agents. |

| A549 | Non-Small Cell Lung Cancer | Common model for a leading cause of cancer mortality. |

| MCF-7 | Breast Cancer (ER+) | Represents hormone-dependent breast cancer. |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Represents aggressive, hormone-independent breast cancer. |

| HCT-116 | Colon Cancer | A key model for gastrointestinal cancers. |

| U-87 MG | Glioblastoma | Represents notoriously difficult-to-treat brain tumors. |

| SK-MEL-28 | Melanoma | Represents aggressive skin cancer. |

Choice of Cytotoxicity Assay: SRB vs. MTT

Two common colorimetric assays for assessing cell viability are the MTT and Sulforhodamine B (SRB) assays.[16][17]

-

MTT Assay: Measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16][18][19]

-

SRB Assay: Measures total cellular protein content by using a bright pink aminoxanthene dye that binds to basic amino acids.[16]

Expertise & Causality: While both are effective, the SRB assay is often preferred for large-scale screening.[17] Its endpoint is based on a fixed cell population and is less susceptible to interference from compounds that may alter cellular metabolism without inducing cell death.[20] Furthermore, the multiple washing steps, though making it less amenable to full automation, ensure a cleaner signal.[16] For this guide, the SRB assay is recommended for its robustness and relevance to total cell kill.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume growth for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

Cell Fixation: Gently remove the culture medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound components. Allow plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Readout: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Tier 2: Dose-Response Analysis and IC₅₀ Determination

Compounds showing significant activity (e.g., >50% inhibition at ≤10 µM) in the Tier 1 screen should be advanced to determine their potency, quantified as the half-maximal inhibitory concentration (IC₅₀).

Experimental Design

This involves a more detailed dose-response curve using a narrower range of concentrations centered around the estimated IC₅₀ from the initial screen. The SRB assay protocol remains the same, but the data analysis is more rigorous.

Data Presentation: Hypothetical IC₅₀ Values

The results should be summarized in a clear table.

Table 2: Hypothetical IC₅₀ Values (µM) for the Compound

| Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |

| HL-60 | 1.5 ± 0.2 | 10.0 |

| A549 | 8.2 ± 1.1 | 1.8 |

| MCF-7 | 6.5 ± 0.9 | 2.3 |

| MDA-MB-231 | 2.1 ± 0.3 | 7.1 |

| HCT-116 | 4.8 ± 0.6 | 3.1 |

| U-87 MG | > 20 | < 0.75 |

| SK-MEL-28 | 3.3 ± 0.4 | 4.5 |

| Normal Fibroblasts (NHDF) | 15.0 ± 2.5 | N/A |

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell selectivity.

Tier 3: Preliminary Mechanistic Insights

Once potent activity is confirmed, the next logical step is to investigate how the compound is killing the cancer cells. The two most common fates are apoptosis (programmed cell death) and cell cycle arrest.[21][22][23]

Workflow for Mechanistic Screening

The following diagram illustrates the decision-making process for preliminary mechanistic studies.

Caption: A tiered workflow for anticancer screening and preliminary mechanism of action studies.

Apoptosis Induction: Annexin V / Propidium Iodide Assay

Causality & Trustworthiness: This assay is a gold standard for detecting early and late apoptosis. In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[24][25][26] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[25] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. Therefore, it can distinguish between:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[24]

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

-

Cell Treatment: Seed a sensitive cell line (e.g., HL-60 or MDA-MB-231) in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive (e.g., Staurosporine) controls.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash cells once with cold 1X PBS and centrifuge again.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[26]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 50 µg/mL).[26] Gently mix.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[25]

-

Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.[25]

-

Analysis: Analyze the samples immediately on a flow cytometer.

Cell Cycle Analysis: Propidium Iodide Staining

Causality & Trustworthiness: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis.[27] PI is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of a population of cells, one can determine the distribution of cells in each phase, as cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.[28] RNase treatment is crucial to prevent PI from binding to RNA, which would confound the results.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells as described for the apoptosis assay, typically for 24 hours.

-

Harvesting: Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). Ethanol fixation is preferred for preserving DNA integrity.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, using a linear scale for fluorescence detection to properly resolve the cell cycle peaks.[28]

Hypothetical Mechanistic Pathway

Based on the known activities of other oxoaporphine alkaloids, the compound may induce apoptosis via the intrinsic (mitochondrial) pathway.

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by the test compound.

Conclusion and Future Directions

This guide provides a robust, tiered framework for the initial anticancer evaluation of this compound. By systematically progressing from broad screening to focused mechanistic assays, researchers can efficiently generate the critical data needed to justify further investigation.

Positive results from this screening cascade—specifically, potent (IC₅₀ < 10 µM), selective cytotoxicity, and clear evidence of apoptosis induction or cell cycle arrest—would strongly support advancing the compound to the next stage of preclinical development. Future work would involve:

-

Target Deconvolution: Identifying the specific molecular target(s) of the compound.

-

Western Blot Analysis: Confirming the activation of key apoptotic proteins (e.g., cleaved Caspase-3, PARP) or cell cycle regulators.

-

In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models of cancer.

This structured approach ensures that resources are directed toward compounds with the highest potential, accelerating the discovery of novel cancer therapeutics.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Cytotoxic and antitumor potentialities of aporphinoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening of natural products for therapeutic activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS:872729-33-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound [myskinrecipes.com]

- 8. noblelifesci.com [noblelifesci.com]

- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 10. abmole.com [abmole.com]

- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 12. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. NCI-60 - Wikipedia [en.wikipedia.org]

- 15. promegaconnections.com [promegaconnections.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. academic.oup.com [academic.oup.com]

- 18. MTT assay - Wikipedia [en.wikipedia.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. kumc.edu [kumc.edu]

- 26. bosterbio.com [bosterbio.com]

- 27. nanocellect.com [nanocellect.com]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Synthesis of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, natural product synthesis, and oncology.

Abstract: This document provides a comprehensive guide to the synthesis of the oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine. Oxoaporphine alkaloids are a class of natural products known for their diverse and potent biological activities, including anticancer properties, making them attractive targets for synthetic and medicinal chemistry efforts.[1][2][3][4] This guide details a proposed synthetic route, encompassing the construction of the core oxoaporphine scaffold and the subsequent strategic introduction of the substituted benzyloxy side chain. The protocols provided are designed to be robust and reproducible, with explanations for key experimental choices to ensure both scientific integrity and practical success.

Introduction and Significance

Oxoaporphine alkaloids, characterized by their planar tetracyclic ring system, have been isolated from various plant species and exhibit a remarkable range of biological activities, including potent anticancer, antiviral, and antimicrobial properties.[2][4] The target molecule, this compound, was first isolated from Thalictrum elegans.[5] Its complex substitution pattern, featuring multiple methoxy groups and a unique hydroxy-dimethoxybenzyloxy side chain, presents an interesting synthetic challenge and a valuable opportunity for structure-activity relationship (SAR) studies within this class of compounds.

The synthesis of such complex natural products is crucial for several reasons. Firstly, it provides a reliable and scalable source of the compound for further biological evaluation, overcoming the limitations of isolation from natural sources. Secondly, a successful synthetic route opens avenues for the creation of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. This guide outlines a plausible and detailed synthetic strategy, leveraging established synthetic methodologies for the construction of the aporphine core and ether linkages.

Proposed Synthetic Strategy

The proposed synthesis is a multi-step process that can be conceptually divided into three main stages:

-

Part A: Synthesis of the 9-Hydroxy-1,2,3,10-tetramethoxyoxoaporphine Core (Scaffold). This involves the construction of the tetracyclic oxoaporphine ring system with a hydroxyl group at the C-9 position, which will serve as the anchor point for the side chain.

-

Part B: Synthesis of the 2-(tert-Butyldimethylsilyloxy)-4,5-dimethoxybenzyl Bromide Side Chain. This part focuses on the preparation of the substituted benzyl bromide, with the phenolic hydroxyl group protected to prevent unwanted side reactions during the subsequent coupling step.

-

Part C: Coupling of the Scaffold and Side Chain and Final Deprotection. The final stage involves the formation of the ether linkage between the oxoaporphine core and the benzyl side chain via a Williamson ether synthesis, followed by the removal of the protecting group to yield the target molecule.

Figure 1: Overall synthetic workflow for the target molecule.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Solvents for anhydrous reactions should be dried using standard procedures.

| Reagent/Solvent | Supplier | Grade |

| Substituted phenethylamine | Sigma-Aldrich | ≥98% |

| Substituted phenylacetic acid | Alfa Aesar | ≥98% |

| Phosphorus oxychloride (POCl₃) | Acros Organics | ≥99% |

| Sodium borohydride (NaBH₄) | Merck | ≥98% |

| Vanadium oxytrifluoride (VOF₃) | Strem Chemicals | ≥99% |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | TCI | ≥98% |

| 2-Hydroxy-4,5-dimethoxybenzaldehyde | Combi-Blocks | ≥97% |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Gelest | ≥98% |

| Imidazole | Sigma-Aldrich | ≥99% |

| Carbon tetrabromide (CBr₄) | Oakwood Chemical | ≥99% |

| Triphenylphosphine (PPh₃) | Strem Chemicals | ≥99% |

| Potassium carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |

| Tetrabutylammonium fluoride (TBAF) | Sigma-Aldrich | 1.0 M in THF |

| Dichloromethane (DCM) | VWR | Anhydrous |

| Acetonitrile (MeCN) | VWR | Anhydrous |

| N,N-Dimethylformamide (DMF) | VWR | Anhydrous |

| Tetrahydrofuran (THF) | VWR | Anhydrous |

Analytical Techniques

Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates, with visualization under UV light (254 nm) and/or by staining with appropriate reagents (e.g., potassium permanganate). Product purification should be performed by column chromatography on silica gel (230-400 mesh). Structural characterization of all intermediates and the final product should be carried out using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Detailed Experimental Protocols

Part A: Synthesis of 9-Hydroxy-1,2,3,10-tetramethoxyoxoaporphine (Scaffold)

This part of the synthesis focuses on building the core tetracyclic structure. The Bischler-Napieralski reaction is a classic and effective method for constructing the dihydroisoquinoline core, which is a key precursor for aporphine alkaloids.[6]

Step A1: Synthesis of the Amide Precursor

-

To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add 2,3-dimethoxyphenylacetic acid (1.05 eq) and a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the amide precursor, which can be used in the next step without further purification.

Rationale: Standard peptide coupling conditions are employed to form the amide bond, which is the precursor for the subsequent cyclization.

Step A2: Bischler-Napieralski Cyclization

-

Dissolve the crude amide from Step A1 in anhydrous acetonitrile (0.1 M).

-

Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-6 hours.

-

Monitor the formation of the dihydroisoquinoline intermediate by TLC.

-

Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide to pH 9-10 and extract with DCM (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude dihydroisoquinoline.

Step A3: Reduction to Tetrahydroisoquinoline

-

Dissolve the crude dihydroisoquinoline in methanol (0.1 M) at 0 °C.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

-

Stir the reaction at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with DCM (3 x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, DCM/MeOH gradient) to yield the tetrahydroisoquinoline.

Step A4: Oxidative Cyclization and Oxidation to the Oxoaporphine Core

-

Dissolve the purified tetrahydroisoquinoline (1.0 eq) in a mixture of trifluoroacetic acid and DCM (1:1, 0.05 M).

-

Add a solution of vanadium oxytrifluoride (VOF₃, 1.5 eq) in trifluoroacetic acid dropwise at -40 °C.

-

Stir the reaction at this temperature for 1-2 hours, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture into an ice-cold solution of concentrated ammonium hydroxide and extract with DCM.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the aporphine intermediate.

-

Dissolve the aporphine intermediate in a suitable solvent like acetone or chloroform.

-

Add an oxidizing agent such as DDQ (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to afford 9-Hydroxy-1,2,3,10-tetramethoxyoxoaporphine .

Rationale: Vanadium-based reagents are effective for the intramolecular oxidative coupling to form the biaryl bond characteristic of the aporphine core. Subsequent oxidation with a mild oxidant like DDQ furnishes the desired oxoaporphine.

Part B: Synthesis of 2-(tert-Butyldimethylsilyloxy)-4,5-dimethoxybenzyl Bromide (Side Chain)

Step B1: Reduction of 2-Hydroxy-4,5-dimethoxybenzaldehyde

-

Dissolve 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Stir at room temperature for 1 hour.

-

Acidify the reaction mixture with 1 M HCl to pH ~5 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-hydroxy-4,5-dimethoxybenzyl alcohol.

Step B2: Protection of the Phenolic Hydroxyl Group

-

Dissolve the benzyl alcohol from Step B1 (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.2 M).

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the TBDMS-protected benzyl alcohol.

Rationale: The phenolic hydroxyl is more acidic and reactive than the benzylic alcohol. Protecting it as a silyl ether prevents its interference in the subsequent bromination and Williamson ether synthesis steps.

Step B3: Bromination of the Benzylic Alcohol

-

Dissolve the TBDMS-protected benzyl alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous DCM (0.1 M) at 0 °C.

-

Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, keeping the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure and purify directly by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2-(tert-Butyldimethylsilyloxy)-4,5-dimethoxybenzyl Bromide .

Part C: Coupling and Final Deprotection

The Williamson ether synthesis is a reliable method for forming ether linkages, particularly between a phenoxide and a primary alkyl halide.[6][7][8]

Figure 2: Mechanism of the Williamson ether synthesis.

Step C1: Williamson Ether Synthesis

-

To a solution of 9-Hydroxy-1,2,3,10-tetramethoxyoxoaporphine (1.0 eq) in anhydrous DMF (0.1 M), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

-

Stir the suspension at 60 °C for 30 minutes.

-

Add a solution of 2-(tert-Butyldimethylsilyloxy)-4,5-dimethoxybenzyl Bromide (1.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at 60 °C for 8-12 hours.

-

Cool to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the protected target molecule.

Step C2: Deprotection of the Silyl Ether

-

Dissolve the protected target molecule (1.0 eq) in anhydrous THF (0.1 M).

-

Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq) at 0 °C.

-

Stir at room temperature for 1-2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, DCM/MeOH gradient) to afford the final product, This compound .

Summary of Key Data

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| A2 | Bischler-Napieralski | POCl₃ | MeCN | 82 | 4-6 | 75-85 |

| A4 | Oxidative Cyclization | VOF₃ | TFA/DCM | -40 to RT | 2-3 | 40-50 |

| B3 | Bromination | CBr₄, PPh₃ | DCM | 0 | 1-2 | 80-90 |

| C1 | Williamson Ether Synthesis | K₂CO₃ | DMF | 60 | 8-12 | 60-70 |

| C2 | Deprotection | TBAF | THF | RT | 1-2 | 85-95 |

Discussion and Troubleshooting

The proposed synthetic route employs robust and well-established reactions. However, researchers should be mindful of potential challenges. The oxidative cyclization (Step A4) can sometimes lead to a mixture of regioisomers, necessitating careful purification and characterization. The efficiency of the Williamson ether synthesis (Step C1) can be sensitive to the purity of the reactants and the dryness of the solvent. If the yield is low, alternative coupling methods such as the Ullmann condensation could be explored, although this typically requires harsher conditions.[4][9]

The choice of the TBDMS protecting group for the phenolic hydroxyl is strategic due to its stability under the conditions of the Williamson ether synthesis and its facile cleavage under mild conditions using a fluoride source. Other silyl protecting groups or benzyl ethers could also be considered, depending on the specific requirements of the synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures, research laboratories can access this biologically interesting molecule for further investigation. The modular nature of the synthesis also allows for the preparation of analogs by varying the substitution patterns of either the oxoaporphine core or the benzyloxy side chain, thus enabling comprehensive SAR studies.

References

- 1. ijcea.org [ijcea.org]

- 2. ias.ac.in [ias.ac.in]

- 3. scielo.br [scielo.br]

- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 5. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

"Mass spectrometry fragmentation of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine"

Introduction: The Challenge of Complex Alkaloid Characterization

Oxoaporphine alkaloids, a class of naturally occurring compounds, are of significant interest to the pharmaceutical and scientific communities due to their diverse biological activities.[1] The specific compound, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, isolated from Thalictrum elegans, presents a formidable analytical challenge due to its complex polycyclic structure featuring numerous methoxy groups and a labile benzyloxy substituent.[2][3][4]

High-resolution mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID), is an indispensable tool for the structural elucidation of such novel molecules.[5][6] Understanding the fragmentation patterns is crucial for confirming known structures and identifying new ones within complex mixtures.[7]

This application note provides a predictive guide to the mass spectrometric fragmentation of this specific oxoaporphine alkaloid. As direct fragmentation data for this exact molecule is not widely published, the pathways described herein are expertly synthesized based on established fragmentation rules for aporphine alkaloids, oxoaporphines, and compounds containing benzyloxy and multiple methoxy functional groups.[8][9][10][11]

Predicted Fragmentation Pathways

The structure of the target molecule suggests several likely points of cleavage under positive-mode electrospray ionization (ESI) and subsequent CID. The analysis will focus on the protonated molecule [M+H]⁺.

Molecular Formula: C₃₄H₃₃NO₉ Monoisotopic Mass: 615.2104 Da Predicted [M+H]⁺: m/z 616.2177

The primary fragmentation events are expected to revolve around two key structural features: the relatively weak C-O bond of the benzyloxy ether linkage and the sequential loss of small neutral molecules from the stable, conjugated oxoaporphine core.

Major Fragmentation Pathway: Cleavage of the Benzyloxy Side Chain

The most energetically favorable fragmentation is predicted to be the cleavage of the bond between the oxygen at position 9 and the benzylic carbon. This heterolytic cleavage is driven by the formation of a highly stable, resonance-delocalized oxoaporphine ion and a stable neutral benzyl-type fragment.

-

Pathway A: Formation of the Oxoaporphine Core Ion. The primary and most abundant fragment ion is expected from the cleavage of the C-O ether bond, retaining the charge on the aporphine core. This results in the formation of a radical cation at m/z 430.1336.

-

Pathway B: Formation of the Benzyl Cation. A secondary, but highly diagnostic, fragmentation involves the formation of the 2-hydroxy-4,5-dimethoxybenzyl cation at m/z 183.0652. The observation of this ion is a strong confirmation of the side-chain structure.

Minor Fragmentation Pathways: Losses from the Aporphine Core

Following the initial major fragmentation, or occurring directly from the precursor ion, are sequential losses of small, neutral molecules. These are characteristic of methoxylated aromatic systems.[9][12]

-

Loss of Methyl Radicals (•CH₃): A common fragmentation for methoxy-substituted compounds is the loss of a methyl radical (15 Da). This can occur from the precursor ion ([M+H]⁺) to yield an ion at m/z 601.1941 or from the core fragment ion (m/z 430.1336) to yield an ion at m/z 415.1100.

-

Loss of Carbon Monoxide (CO): Oxoaporphine alkaloids can exhibit the loss of carbon monoxide (28 Da) from the quinone-like ring system.[13] This could lead to fragments at m/z 588.2026 from the precursor or m/z 402.1230 from the core fragment.

-

Sequential Losses: A combination of these losses is highly probable, leading to a complex but interpretable spectrum. For instance, an initial loss of the side chain followed by the loss of a methyl radical and then CO would produce a cascade of ions.

The proposed fragmentation cascade is visualized in the diagram below.

Caption: Proposed MS/MS fragmentation of the target alkaloid.

Data Summary of Predicted Fragments

The following table summarizes the key ions expected in the MS/MS spectrum of this compound. High-resolution mass spectrometry is essential to confirm the elemental composition of each fragment.

| m/z (Predicted) | Elemental Composition | Proposed Identity / Origin | Significance |

| 616.2177 | C₃₄H₃₄NO₉⁺ | [M+H]⁺ | Precursor Ion |

| 430.1336 | C₂₅H₂₀NO₅⁺ | [M+H - C₉H₁₄O₄]⁺ | Major Fragment: Oxoaporphine Core Ion |

| 183.0652 | C₉H₁₁O₄⁺ | [M+H - C₂₅H₁₉NO₅]⁺ | Diagnostic Fragment: Benzyloxy Side-Chain Cation |

| 415.1100 | C₂₄H₁₇NO₅⁺ | [Fragment A - •CH₃]⁺ | Loss of a methyl radical from the core |

| 402.1230 | C₂₄H₂₀NO₄⁺ | [Fragment A - CO]⁺ | Loss of carbon monoxide from the core |

| 387.0864 | C₂₃H₁₇NO₄⁺ | [Fragment A - •CH₃ - CO]⁺ | Sequential loss of methyl and CO from the core |

Experimental Protocol

This protocol outlines a robust methodology for acquiring high-quality MS and MS/MS data for the target analyte using a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

Sample and Standard Preparation

-

Stock Solution: Accurately weigh ~1 mg of the isolated compound. Dissolve in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. The compound is reported to be soluble in DMSO, Chloroform, and Ethyl Acetate.[4]

-

Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution in a mobile-phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Justification: The use of 0.1% formic acid is critical for promoting protonation in positive ion mode ESI, thereby enhancing the signal of the [M+H]⁺ ion.

LC-MS/MS Parameters

-

UHPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5-10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (N₂): 800-1000 L/hr at 350-450 °C.

-

Justification: A gradient elution is necessary to ensure the compound is well-retained and sharply eluted from the column, minimizing ion suppression and maximizing sensitivity. The source parameters are optimized to ensure efficient desolvation and ionization without causing in-source fragmentation.

Data Acquisition Method

A data-dependent acquisition (DDA) or "Auto MS/MS" experiment is ideal for this type of analysis.

-

MS1 Full Scan:

-

Mass Range: m/z 100-1000.

-

Resolution: >30,000 FWHM.

-

Purpose: To detect the protonated precursor ion (m/z 616.2177) with high mass accuracy.

-

-

MS2 (Tandem MS) Scan:

-

Activation: Collision-Induced Dissociation (CID).

-

Precursor Selection: Isolate the ion at m/z 616.2.

-

Collision Energy: Use a stepped or ramped collision energy (e.g., 15-40 eV).

-

Resolution: >15,000 FWHM.

-

Purpose: To generate a comprehensive fragmentation spectrum.

-

Justification: A stepped collision energy ensures that both low-energy (e.g., side-chain cleavage) and high-energy (e.g., ring cleavages, multiple losses) fragmentations are observed in a single analysis.[7]

-

The overall experimental workflow is depicted below.

Caption: Experimental workflow for alkaloid characterization.

Conclusion

The structural elucidation of complex natural products like this compound is greatly facilitated by a predictive understanding of their mass spectrometric fragmentation. The proposed pathways, dominated by the facile cleavage of the benzyloxy side chain to produce key fragments at m/z 430.1336 and m/z 183.0652, provide a clear roadmap for data interpretation. By employing the detailed high-resolution LC-MS/MS protocol provided, researchers can confidently acquire the data needed to verify these predictions and unambiguously confirm the structure of this and related oxoaporphine alkaloids. This approach combines theoretical knowledge with practical application, accelerating research and development in natural product chemistry.

References

- 1. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. This compound | CAS:872729-33-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 8. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. scielo.br [scielo.br]

Application Note: Cell-Based Assays for 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for evaluating the cytotoxic potential of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, a novel oxoaporphine alkaloid isolated from Thalictrum elegans.[1][2][3] A multi-assay approach is detailed, incorporating fundamental techniques to assess cell viability, membrane integrity, and apoptosis. The protocols are optimized for a high-throughput format, enabling efficient screening and characterization of this compound's anti-cancer properties.

Introduction

This compound is a member of the oxoaporphine class of alkaloids.[1][3] The evaluation of the cytotoxic potential of such novel chemical entities is a critical first step in the discovery and development of new anticancer agents.[4][5][6] This document outlines a validated workflow for assessing the in vitro cytotoxicity of this compound using a panel of robust, cell-based assays. The described methods are designed to provide a comprehensive understanding of the compound's effects on cancer cell lines.

Core Assays:

-

MTT Assay: Measures metabolic activity as an indicator of cell viability.[6][7]

-

LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8][9]

-